![molecular formula C₂₅H₂₇NO₉ B1140907 (9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 186353-53-7](/img/structure/B1140907.png)
(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione is a synthetic 9-aminoanthracycline derivative and the active metabolite of amrubicin. This compound is known for its potent cytotoxic activity, which is 10-100 times greater than that of amrubicin. It is primarily used in the treatment of lung cancer, including small-cell lung cancer and non-small-cell lung cancer .
作用機序
Target of Action
Amrubicinol, the active metabolite of Amrubicin, primarily targets DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, making it a key target for anticancer drugs .
Mode of Action
Amrubicinol exerts its cytotoxic effects by stabilizing the DNA-topoisomerase II complex . This stabilization prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II catalyzes, leading to double-stranded DNA breaks . Unlike other anthracyclines, Amrubicinol shows decreased DNA intercalation compared to Doxorubicin .
Biochemical Pathways
The primary biochemical pathway involved in Amrubicinol’s action is the DNA replication pathway. By inhibiting topoisomerase II, Amrubicinol interferes with DNA replication, leading to cell growth inhibition and ultimately cell death .
Pharmacokinetics
Amrubicin is converted to Amrubicinol in the liver, kidney, and tumor tissue through the reduction of its C-13 ketone group to a hydroxy group . The pharmacokinetics of Amrubicinol is characterized by a significant correlation between the area under the plasma concentration versus time curve (AUC) for Amrubicin and Amrubicinol . The clearance of Amrubicinol is also identified as a major determinant of neutropenia .
Result of Action
The primary result of Amrubicinol’s action is the inhibition of cell growth, leading to cell death . This is achieved through the induction of double-stranded DNA breaks, which are a result of the stabilization of the DNA-topoisomerase II complex .
Action Environment
The action, efficacy, and stability of Amrubicinol can be influenced by various environmental factors. For instance, the conversion of Amrubicin to Amrubicinol can be affected by the metabolic activity of the liver, kidney, and tumor tissue . Additionally, the occurrence of toxicity shows a significant interindividual variation , suggesting that individual patient characteristics can influence the compound’s action and efficacy.
生化学分析
Biochemical Properties
Amrubicinol interacts with various enzymes and proteins in the body. It is a product of reduction by cytoplasmic carbonyl reductase at the C-13 carbonyl group . It promotes cell growth inhibition by stabilizing protein-DNA complexes followed by double-stranded DNA breaks, mediated by the topoisomerase-II enzyme .
Cellular Effects
Amrubicinol has significant effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, G2-M cell cycle arrest, and apoptosis in both doxorubicin-sensitive and doxorubicin-resistant lines . It also retains sensitivity in doxorubicin-resistant tumor cell lines and several drug-resistant human ovarian and breast tumor explants .
Molecular Mechanism
Amrubicinol exerts its effects at the molecular level through several mechanisms. It forms complexes with DNA via intercalation between base pairs and inhibits topoisomerase II enzyme activity by stabilizing the DNA-topoisomerase II complex . This prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II normally catalyzes .
Temporal Effects in Laboratory Settings
The effects of Amrubicinol change over time in laboratory settings. The clearance of Amrubicinol was significantly correlated with grade 4 neutropenia . The percentage decreases in the neutrophil count, hemoglobin level, and platelet count were well correlated with the Amrubicinol AUC .
Dosage Effects in Animal Models
The effects of Amrubicinol vary with different dosages in animal models. The maximum tolerated dose (MTD) for Amrubicin was estimated to be 25 mg/kg in four mouse strains .
Metabolic Pathways
Amrubicinol is involved in several metabolic pathways. It is converted to its active 13-hydroxy metabolite, amrubicinol, in the liver, kidney, and tumor tissue, through reduction of its C-13 ketone group to a hydroxy group .
Transport and Distribution
Amrubicinol is transported and distributed within cells and tissues. Although Amrubicin is a weak P-glycoprotein substrate, transport and retention of Amrubicin were not solely modulated by P-glycoprotein in the resistant cell lines overexpressing drug efflux pumps .
Subcellular Localization
Amrubicinol is predominantly localized to the cytoplasm . In 20-30% of cells, Amrubicinol was also observed in the nucleus . This subcellular localization may influence its activity or function.
準備方法
(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione is synthesized through the enzymatic reduction of amrubicin. The reduction occurs at the C-13 carbonyl group, converting it to a hydroxyl group. This process is facilitated by carbonyl reductase enzymes . The industrial production of amrubicinol involves the administration of amrubicin to patients, where it is metabolized in the liver, kidney, and tumor tissues to form amrubicinol .
化学反応の分析
(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized back to amrubicin under certain conditions.
Substitution: This compound can undergo substitution reactions, particularly at the amino group.
Common reagents and conditions used in these reactions include NADPH-cytochrome P450 reductase and quinone oxidoreductase . The major products formed from these reactions are amrubicin and its various metabolites .
科学的研究の応用
(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reduction and oxidation reactions of anthracyclines.
Medicine: this compound is primarily used in the treatment of lung cancer.
Industry: This compound is used in the pharmaceutical industry for the development of new anticancer drugs.
類似化合物との比較
(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione is similar to other anthracycline derivatives, such as doxorubicin, epirubicin, and daunorubicin. it is unique in its significantly higher cytotoxic activity and its specific mechanism of action involving the reduction of the C-13 carbonyl group to a hydroxyl group . The similar compounds include:
Doxorubicin: Another anthracycline with potent antitumor activity but lower cytotoxicity compared to amrubicinol.
Epirubicin: Similar to doxorubicin but with a different stereochemistry at the C-4 position.
Daunorubicin: An anthracycline used primarily in the treatment of leukemia.
This compound’s unique properties make it a valuable compound in the treatment of lung cancer and a subject of ongoing research in the field of oncology .
特性
IUPAC Name |
(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15-,16?,17+,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDGDISMODBEAN-OAIQOSRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@H]([C@@H](CO5)O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
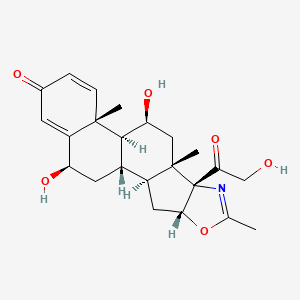
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B1140827.png)


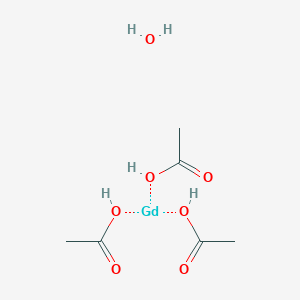
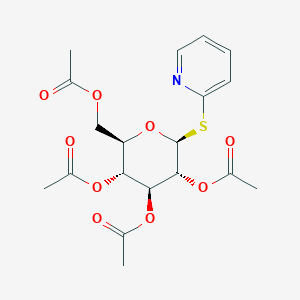
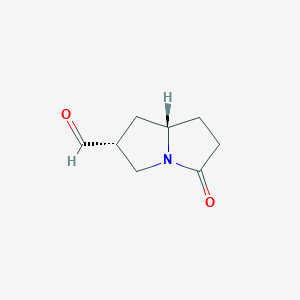
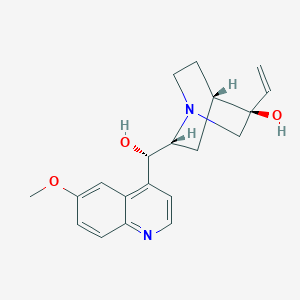

![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)
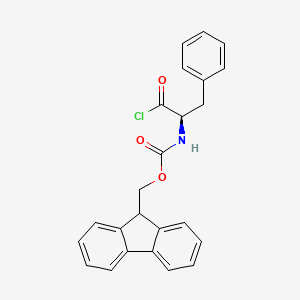
![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)
